![molecular formula C24H23F4N7O3 B607560 (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1959551-26-8](/img/structure/B607560.png)
(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Descripción general
Descripción
FT671 is a potent and selective USP7 inhibitor with high affinity and specificity in vitro and within human cells.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds structurally related to (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied for their antimicrobial properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated potential as antimicrobial agents, exhibiting antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and showed promising antibacterial and antifungal activities, highlighting the role of fluorine in enhancing these properties (Gadakh, Pandit, Rindhe, & Karale, 2010).
Cancer Research
These compounds have also been explored in cancer research. For example, pyrazolo[1,5-a]pyrimidine derivatives showed inhibition of cancer cell proliferation, indicating their potential as anticancer agents. The structural features of these compounds play a critical role in their bioactivity (Liu, Song, Tian, Zhang, Bai, Wang, 2016). Another study synthesized a series of pyrazolo[3,4-d]pyrimidines with anti-5-lipoxygenase and anticancer activities, further emphasizing the versatility of these compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Enzyme Inhibition Studies
These compounds have been involved in studies related to enzyme inhibition, which is crucial in understanding various disease mechanisms and developing targeted therapies. For instance, pyrazolopyrimidine derivatives have shown potential in inhibiting specific enzymes, offering insights into novel therapeutic approaches for diseases like Alzheimer's (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).
Imaging and Diagnostic Applications
Additionally, these compounds have applications in imaging and diagnostics. For example, specific pyrazolo[1,5-a]pyrimidine derivatives were developed for imaging with Positron Emission Tomography (PET), illustrating their potential in diagnostic imaging of tumors (Xu, Liu, Li, He, Ding, Wang, Feng, Zhang, Chen, Li, Zhao, Li, Qi, & Dang, 2012).
Mecanismo De Acción
Target of Action
FT671, also known as (S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, primarily targets Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinase that plays a crucial role in various human cancers and is associated with malignancy, therapy resistance, and poor prognosis .
Mode of Action
FT671 inhibits the activity of USP7 by attenuating ubiquitin binding . This inhibition leads to a decrease in the levels of MDM2, a protein that is regulated by USP7 . As a result, the levels of p53, a tumor suppressor protein, are elevated .
Biochemical Pathways
The inhibition of USP7 by FT671 dramatically upregulates another deubiquitinase, USP22 . This upregulation occurs through a transcriptional pathway, possibly due to the desuppression of the transcriptional activity of SP1 . The increased expression of USP22 leads to significant activation of downstream signaling pathways, including histone H2B monoubiquitination (H2Bub1) and c-Myc . These pathways are involved in cell growth and survival, and their dysregulation has been implicated in the pathogenesis of many human diseases .
Pharmacokinetics
The addition of specific concentrations of FT671 significantly elevates USP22 luciferase reporter activity and induces a dynamic increase of USP22 mRNA level in both A549 and H1299 lung cancer cells . This suggests that FT671 can effectively penetrate cells and interact with its target, USP7.
Result of Action
The inhibition of USP7 by FT671 leads to a decrease in the levels of MDM2 and an increase in the levels of p53 . This results in the suppression of in vitro proliferation of USP22-knockout A549 and H1299 lung cancer cells and induces a stronger activation of the p53 tumor suppressor signaling pathway . In addition, USP22-knockout cancer cells are more sensitive to a combination of cisplatin and the USP7 inhibitor .
Action Environment
The action of FT671 is influenced by the cellular environment. For instance, the upregulation of USP22 by FT671 is observed in A549 and H1299 lung cancer cells . Furthermore, the efficacy of FT671 in suppressing in vitro proliferation and inducing apoptosis is enhanced in USP22-knockout cancer cells . This suggests that the cellular context, such as the presence or absence of certain proteins, can influence the action, efficacy, and stability of FT671.
Propiedades
IUPAC Name |
5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.